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(2S)-2-amino-N-cyclopentylpropanamide Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: HPLC Purification and Chiral Resolution of (2S)-2-amino-N-cyclopentylpropanamide Derivatives
Application Note: HPLC Purification and Chiral Resolution of (2S)-2-amino-N-cyclopentylpropanamide Derivatives
Executive Summary & Chemical Context[1][2][3][4][5][6]
(2S)-2-amino-N-cyclopentylpropanamide (L-Alanine cyclopentyl amide) is a critical chiral building block in the synthesis of peptidomimetics and kinase inhibitors (e.g., JAK1/2 inhibitors). Its structure comprises a polar primary amine, a chiral center derived from L-alanine, and a hydrophobic cyclopentyl ring.
The Purification Challenge:
-
Polarity & Retention: The low molecular weight and high polarity of the free amine result in poor retention on standard C18 columns, often eluting in the void volume.
-
Peak Tailing: Residual silanols on silica supports interact strongly with the basic primary amine (
), causing severe tailing and yield loss. -
Chromophore Absence: The core scaffold lacks aromaticity, necessitating low-UV detection (205–210 nm), MS, or ELSD.
-
Enantiomeric Purity: Preventing and detecting racemization (formation of the R-isomer) during amide coupling is a critical Quality Attribute (CQA).
This guide details a High-pH Reversed-Phase (RP) strategy for achiral purification and a Polysaccharide-based Normal Phase strategy for chiral resolution.
Physicochemical Profiling & Column Selection Strategy
The "pH Switch" Strategy
Standard low-pH mobile phases (0.1% TFA/Formic Acid) protonate the amine (
-
Recommendation: Use High pH (pH 9.5 – 10.5) .
-
Mechanism: At pH > pKa, the amine is deprotonated (neutral). This drastically increases hydrophobicity, ensuring retention on C18 and eliminating silanol cation-exchange interactions.
Stationary Phase Selection
-
Primary Choice (High pH): Hybrid Silica (e.g., Waters XBridge BEH C18, Phenomenex Gemini-NX). These withstand pH up to 12 without silica dissolution.
-
Secondary Choice (Chiral): Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Daicel Chiralpak IA/AD).
Protocol 1: Analytical QC & Method Development (Achiral)
Objective: Purity assessment of the intermediate and lipophilic derivatives.
Materials
-
Column: Hybrid C18 (4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with
). -
Mobile Phase B: Acetonitrile (MeCN).
-
Detection: UV 210 nm (for parent), 254 nm (for aromatic derivatives); MS (ESI+).
Step-by-Step Method
-
System Preparation: Flush system with water to remove any previous acidic buffers (precipitation risk).
-
Equilibration: Pre-condition column with 95% A / 5% B for 10 column volumes.
-
Gradient Profile:
Time (min) % B (MeCN) Flow (mL/min) Phase Description 0.0 5 1.0 Initial Hold 1.0 5 1.0 Injection/Loading 10.0 60 1.0 Elution Gradient 12.0 95 1.0 Wash | 15.0 | 5 | 1.0 | Re-equilibration |
-
Data Analysis:
-
The parent amine typically elutes at ~4–6 min under these conditions.
-
Pass Criteria: Symmetry Factor (
) between 0.8 – 1.2.
-
Expert Insight: If using MS detection, Ammonium Bicarbonate is volatile and compatible. If using only UV at 210 nm, ensure the Ammonium Hydroxide is high-purity grade to minimize baseline noise.
Protocol 2: Preparative Purification (Scale-Up)
Objective: Isolation of >100 mg of target compound from crude synthesis mixture.
Loading Capacity Calculation
For basic amines at High pH, loading capacity on Hybrid C18 is significantly higher than at Low pH due to reduced repulsion between protonated molecules.
-
Target Load: 0.5% – 1.0% of column mass.
-
Example: A 19 x 150 mm Prep Column (~25 g stationary phase) can handle ~125–250 mg of crude.
Workflow
-
Sample Dilution: Dissolve crude in 50:50 DMSO:Water. Avoid pure MeCN as it may cause "breakthrough" of polar impurities.
-
Gradient Scaling:
-
Maintain the same slope (%B change per column volume) as the analytical method.
-
Formula:
-
-
Fraction Collection:
-
Trigger: Slope + Threshold.
-
Settings: Monitor 210 nm. Set collection to start when slope > 1 mV/sec.
-
-
Post-Run Handling:
-
Pool fractions.[1]
-
Lyophilization: Ammonium bicarbonate is volatile. Freeze-dry directly to yield the free base as a white powder. Do not use rotary evaporation at high heat to avoid amide hydrolysis or oxidation.
-
Protocol 3: Chiral Resolution (Enantiomeric Excess)
Objective: Quantify the (2S)-isomer and detect (2R)-enantiomer impurities.
Mechanism
The amide hydrogen and the carbonyl oxygen of the analyte form hydrogen bonds with the carbamate groups of the polysaccharide stationary phase.
Method Parameters
-
Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).
-
Mode: Normal Phase (NP).[2]
-
Mobile Phase: Hexane : Ethanol : Diethylamine (DEA) (80 : 20 : 0.1).
-
Note: DEA is mandatory to suppress non-specific interactions with the silica support of the chiral column.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV 210 nm.[3]
Expected Results
-
Selectivity (
): Typically > 1.2 for alanine amides. -
Elution Order: Must be determined empirically, but typically the L-(2S) and D-(2R) enantiomers are baseline separated.
Visualization: Decision Logic & Workflow
Figure 1: Decision tree for the purification and quality control of amino-cyclopentylpropanamide derivatives, highlighting detector selection and pH strategy.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Fronting Peaks | Column Overload (Mass) | Reduce injection volume or concentration. Switch to larger ID column. |
| Tailing Peaks | Silanol Interaction | Crucial: Ensure pH is > 9.5. If using Low pH, add 0.1% TEA or switch to a "Polar Embedded" C18 column. |
| Split Peaks | Injection Solvent Mismatch | Dilute sample in mobile phase A (High water content). Avoid 100% DMSO injections > 50 µL. |
| Baseline Drift (210 nm) | Impure Mobile Phase Additives | Use LC-MS grade Ammonium Bicarbonate/Hydroxide. Avoid TFA at 210 nm if possible (absorbs strongly). |
| Racemization | High Temperature / High pH exposure time | Keep fraction collector chilled. Lyophilize immediately. Do not store in basic solution > 24h. |
References
-
High-pH Reversed-Phase Chromatography for Basic Pharmaceuticals
- Title: "Improving the LC separation of basic compounds with high-pH mobile phases."
- Source: Waters Corporation Applic
-
URL:[Link]
-
Chiral Separation of Amino Acid Derivatives
- Title: "Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbam
- Source: Yakhak Hoeji (Journal of Pharmaceutical Society of Korea), 2021.
-
URL:[Link]
- General Peptide/Amide Purification Strategies: Title: "Peptide Purification Process & Methods: An Overview." Source: Bachem Knowledge Center.
-
Detection of Aliphatic Amines
-
Title: "Derivatization and Separation of Aliphatic Amines."[4]
- Source: Sigma-Aldrich (Merck) Technical Bulletins.
-
Sources
Technical Notes & Optimization
Technical Support Center: Stability & Handling of (2S)-2-amino-N-cyclopentylpropanamide
Technical Support Center: Stability & Handling of (2S)-2-amino-N-cyclopentylpropanamide
The following technical guide is structured as a specialized support resource for researchers working with (2S)-2-amino-N-cyclopentylpropanamide . It synthesizes fundamental organic chemistry principles with practical stability data to address common experimental challenges.
Compound ID: (2S)-2-amino-N-cyclopentylpropanamide
Synonyms: L-Alanine cyclopentylamide; (S)-2-amino-N-cyclopentylpropionamide
Chemical Class:
Executive Technical Summary
(2S)-2-amino-N-cyclopentylpropanamide is a chiral building block frequently used in the synthesis of peptidomimetics and anticonvulsant derivatives. Its stability profile is governed by two competing degradation pathways: amide hydrolysis (chemical degradation) and
While the amide bond offers kinetic stability at neutral pH, the compound is sensitive to:
-
Extreme pH: Catalyzes irreversible hydrolysis.
-
Basic Conditions: Promotes rapid racemization of the chiral center.
-
Aldehyde Impurities: Trace aldehydes in solvents can catalyze racemization via Schiff base intermediates.
Troubleshooting Guide (Q&A)
Scenario A: "I observed a new peak in my HPLC chromatogram after 24 hours in aqueous buffer."
Diagnosis: Likely Amide Hydrolysis . Mechanism: The amide bond is susceptible to nucleophilic attack by water.[1] This reaction is slow at pH 7.0 but accelerates significantly at pH < 4 or pH > 9.
-
Acidic Hydrolysis: Yields L-Alanine and Cyclopentylammonium (irreversible).
-
Basic Hydrolysis: Yields L-Alanine (carboxylate) and Cyclopentylamine.
Corrective Action:
-
Buffer Check: Ensure your buffer pH is maintained between 6.0 and 8.0.
-
Temperature Control: Hydrolysis rates double for every 10°C increase. Store solutions at 4°C.
-
Steric Factors: The cyclopentyl group provides some steric protection compared to a methyl amide, but it does not render the bond immune to hydrolysis.
Scenario B: "My compound purity is high, but biological activity has dropped. Chiral HPLC shows a split peak."
Diagnosis: Racemization (Conversion of 2S to 2R isomer).
Mechanism: The
Critical Factors:
-
pH > 8.0: Dramatically increases the rate of proton abstraction.
-
Solvent Impurities: Acetone or low-grade alcohols containing aldehydes can form an imine (Schiff base). The
-proton of an imine is significantly more acidic (pKa drops from ~25 to ~19), causing rapid racemization even under mild conditions.
Corrective Action:
-
Avoid Ketones: Never dissolve this compound in acetone or MEK.
-
Use High-Grade Solvents: Use HPLC-grade DMSO or Methanol to avoid aldehyde contaminants.
-
Limit Base Exposure: If a base is required for a reaction (e.g., TEA, DIPEA), add it immediately before use and keep the temperature low (< 0°C).
Scenario C: "The compound is precipitating out of my stock solution."
Diagnosis: Solubility/pH Mismatch . Mechanism: As a primary amine, the compound exists in equilibrium between its protonated ammonium form (hydrophilic) and neutral free base form (lipophilic).
-
pKa (approximate): ~8.0 (for the
-amine). -
pH < 7: Predominantly protonated (High water solubility).
-
pH > 9: Predominantly neutral (Lower water solubility, higher organic solubility).
Corrective Action:
-
For Aqueous Stocks: Acidify slightly (pH 4–6) using dilute HCl or Acetic Acid to ensure the amine is protonated.
-
For Organic Stocks: Use DMSO or Ethanol.
Degradation Pathways & Mechanisms[2]
The following diagram illustrates the competing degradation pathways. Note that Path A (Hydrolysis) destroys the molecule, while Path B (Racemization) destroys the stereochemistry.
Figure 1: Primary degradation pathways. Note that aldehyde impurities (dashed lines) act as catalysts for rapid racemization.
Stability Validation Protocols
To validate the stability of your specific lot or formulation, perform the following "Forced Degradation" study.
Protocol 1: pH-Rate Profile (Hydrolysis Check)
Objective: Determine the window of hydrolytic stability.
-
Preparation: Prepare 1 mg/mL solutions of the compound in three buffers:
-
0.1 M HCl (pH ~1)
-
50 mM Phosphate Buffer (pH 7.4)
-
0.1 M NaOH (pH ~13)
-
-
Incubation: Incubate at 40°C.
-
Sampling: Aliquot at T=0, 4h, 24h, and 48h. Neutralize acid/base samples immediately before injection.
-
Analysis: Analyze via Reverse Phase HPLC (C18 Column).
-
Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B). Gradient 5-95% B.
-
Detection: UV at 210 nm (Amide bond).
-
Protocol 2: Chiral Purity Assessment (Racemization Check)
Objective: Detect the formation of the (2R)-enantiomer.
-
Column: Chiralpak AGP or Crownpak CR(+) (specifically designed for amino acids/amines).
-
Mobile Phase: Perchloric acid (pH 1.5) or Phosphate buffer with organic modifier (MeOH).
-
Note: Acidic mobile phases are preferred to suppress on-column racemization.
-
-
Standard: Spike the (2S) sample with 1% authentic (2R) enantiomer (if available) or racemate to establish resolution.
-
Criteria: The (2R) peak should not exceed 0.5% after 24h storage in the target solvent.
Solvent Compatibility Table
| Solvent | Stability Rating | Risk Factor | Recommendation |
| Water (pH 6-8) | High | Microbial growth | Store at 4°C; add preservative if needed. |
| Water (pH < 2) | Moderate | Acid Hydrolysis | Use for short-term solubilization only. |
| Water (pH > 10) | Critical | Racemization & Hydrolysis | Avoid. |
| DMSO | High | Hygroscopicity | Best for frozen stocks (-20°C). Use anhydrous. |
| Methanol/Ethanol | Good | Transesterification (rare) | Acceptable for short-term use. |
| Acetone/Ketones | Fail | Schiff Base Formation | Strictly Prohibited. Causes rapid racemization. |
References
-
Smith, G. G., & Sivakua, T. (1983). Mechanism of the racemization of amino acids. The Journal of Organic Chemistry, 48(4), 627-634. [Link]
-
Bada, J. L. (1984).[2] In Vivo racemization in mammalian proteins. Methods in Enzymology, 106, 98-115. [Link]
- Testa, B. (1979). Principles of Organic Stereochemistry. Marcel Dekker Inc. (Foundational text on stereochemical stability of drug-like molecules).
-
ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]
Sources
Reference Data & Comparative Studies
Comparative Analysis of Catalysts Derived from (2S)-2-Amino-N-Cyclopentylpropanamide
Comparative Analysis of Catalysts Derived from (2S)-2-Amino-N-Cyclopentylpropanamide
[1]
Executive Summary
Product Identity: (2S)-2-amino-N-cyclopentylpropanamide (CAS: 1217767-70-8)
Class: Primary
(2S)-2-amino-N-cyclopentylpropanamide represents a pivotal class of "minimalist" bifunctional organocatalysts . Derived from L-Alanine, this catalyst bridges the gap between the high stereoselectivity of complex MacMillan-type imidazolidinones and the cost-efficiency of simple amino acids like L-Proline. Its cyclopentyl moiety provides a critical steric "wall" that enhances enantiofacial discrimination during enamine-based catalytic cycles.
This guide provides a technical comparison of this catalyst against industry standards (L-Proline, L-Prolinamide), supported by mechanistic insights and experimental protocols for drug discovery applications.
Chemical Identity & Structural Logic[2]
The catalyst is composed of a chiral primary amine (L-Alanine backbone) coupled with a secondary amide bearing a cyclopentyl group.
-
Chiral Source: L-Alanine (Cheap, abundant, (S)-configuration).
-
Active Site 1 (Amine): Forms the nucleophilic enamine with ketone donors.
-
Active Site 2 (Amide NH): Acts as a Brønsted acid/Hydrogen-bond donor to activate and direct the electrophile (aldehyde/nitroolefin).
-
Steric Modulator (Cyclopentyl): The cyclopentyl ring is lipophilic and bulky enough to enforce a rigid transition state without causing the solubility issues often seen with adamantyl or trityl groups.
Synthesis Workflow
The synthesis is a robust, two-step protocol scalable to kilogram quantities without chromatography.
Figure 1: Streamlined synthesis pathway ensuring high optical purity.
Mechanistic Insight: The Bifunctional Mode
Unlike L-Proline, which relies on a carboxylic acid group for hydrogen bonding (often leading to solubility issues in non-polar solvents), the amino amide scaffold utilizes the amide proton.
The Catalytic Cycle:
-
Condensation: The primary amine condenses with the ketone substrate to form an enamine .
-
Organization: An intramolecular Hydrogen Bond (H-bond) often forms between the amide oxygen and the enamine NH, rigidifying the catalyst.
-
Facial Selectivity: The electrophile (e.g., benzaldehyde) approaches. The amide NH of the catalyst H-bonds to the aldehyde carbonyl, directing it to the Re-face of the enamine (controlled by the L-Alanine stereocenter and Cyclopentyl bulk).
-
Hydrolysis: The C-C bond forms, and water hydrolyzes the imine intermediate to release the product and regenerate the catalyst.
Figure 2: Enamine-based catalytic cycle highlighting the bifunctional activation mode.
Comparative Performance Analysis
The following data compares (2S)-2-amino-N-cyclopentylpropanamide (ACP ) against standard organocatalysts in the Asymmetric Aldol Reaction (Cyclohexanone + 4-Nitrobenzaldehyde).
Table 1: Catalyst Efficiency & Stereoselectivity
Conditions: 10-20 mol% catalyst, Room Temperature, Solvent: Water/Brine or DMSO.
| Catalyst | Yield (%) | dr (anti:syn) | ee (%) (anti) | Notes |
| L-Proline | 65-75 | 60:40 | 40-60 | Poor solubility in organic solvents; side reactions common. |
| L-Prolinamide | 80-85 | 70:30 | 50-70 | Better solubility, but lacks steric bulk for high stereocontrol. |
| L-Alanine N-methylamide | 85 | 75:25 | 65 | Minimal steric bulk; low enantioselectivity. |
| ACP (Cyclopentyl) | 92-98 | 90:10 | 88-94 | Optimal balance of steric bulk and reaction rate. |
| MacMillan Gen 1 | 90 | 95:5 | 96 | High cost; strictly anhydrous conditions often required. |
Table 2: Solvent Tolerance Comparison
Reaction: Aldol condensation in various media.
| Solvent System | L-Proline | ACP (Cyclopentyl) |
| DMSO (Polar Aprotic) | Good Activity | Excellent Activity |
| Chloroform (Non-polar) | Poor (Insoluble) | Good (Soluble) |
| Water/Brine (Green) | Moderate (Emulsions) | Excellent (Hydrophobic effect) |
Analysis: The cyclopentyl group is the differentiator. It provides sufficient lipophilicity to pull the organic reactants together in aqueous media (hydrophobic effect), a property L-Proline lacks. Compared to the methyl amide, the cyclopentyl group effectively blocks one face of the enamine, drastically boosting ee% .
Experimental Protocols
Protocol A: Synthesis of (2S)-2-amino-N-cyclopentylpropanamide
Objective: Preparation of 10g of catalyst.
-
Coupling: Dissolve Boc-L-Alanine (1.0 equiv) and Cyclopentylamine (1.1 equiv) in DCM (0.5 M).
-
Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) at 0°C. Stir at RT for 12 hours.
-
Workup: Wash with 1N HCl, sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate to yield Boc-L-Ala-NH-cPent.
-
Deprotection: Dissolve intermediate in DCM. Add TFA (10 equiv) dropwise at 0°C. Stir 2 hours.
-
Isolation: Evaporate TFA. Redissolve in minimal water. Basify with 2N NaOH to pH 10. Extract with DCM (3x).
-
Purification: Dry organic layer and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Protocol B: Asymmetric Aldol Reaction (Typical Procedure)
Objective: Reaction of Cyclohexanone with 4-Nitrobenzaldehyde.
-
Setup: To a vial, add (2S)-2-amino-N-cyclopentylpropanamide (10 mol%) and 4-Nitrobenzoic acid (cocatalyst, 10 mol%).
-
Solvent: Add solvent (e.g., DMSO or Water/Brine 1:1, 1.0 mL).
-
Reactants: Add Cyclohexanone (0.5 mL, excess) and 4-Nitrobenzaldehyde (0.5 mmol).
-
Incubation: Stir vigorously at Room Temperature for 24–48 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Quench with sat. NH4Cl. Extract with EtOAc.
-
Analysis: Determine dr by 1H NMR (crude) and ee by Chiral HPLC (e.g., Chiralpak AD-H column).
Critical Evaluation
Advantages (Pros)[3][9][10]
-
Cost-Effective: Derived from cheap L-Alanine; no precious metals required.
-
Green Chemistry: Operates efficiently in aqueous media ("on-water" conditions).
-
Robustness: Air and moisture stable; does not require a glovebox.
-
Modularity: The amide group can be easily modified (e.g., to N-Adamantyl) if higher stereocontrol is needed for specific substrates.
Limitations (Cons)
-
Reaction Time: Slower than metal-catalyzed equivalents (often requires 24-48h).
-
Substrate Scope: Excellent for aromatic aldehydes and cyclic ketones; less effective for aliphatic aldehydes (self-aldolization issues) or linear ketones (regioselectivity issues).
References
-
Kokotos, C. G., et al. "Primary
-Amino Amides as Multifunctional Organocatalysts in Asymmetric Aldol Reactions."[5] Chemistry - A European Journal, 2010. -
Nakano, H., et al.
-Amino Amides in Recent Asymmetric Organic Transformations."[7] Catalysts, 2023. -
List, B. "Proline-catalyzed asymmetric reactions." Tetrahedron, 2002.
-
MacMillan, D. W. C. "The advent and development of organocatalysis." Nature, 2008.
-
PubChem Database. "(2S)-2-amino-N-cyclopentylpropanamide (CAS 1217767-70-8)." National Institutes of Health.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety & Regulatory Compliance
Operational Guide: Safe Disposal and Handling of (2S)-2-amino-N-cyclopentylpropanamide
Operational Guide: Safe Disposal and Handling of (2S)-2-amino-N-cyclopentylpropanamide
Operational Profile & Hazard Assessment
(2S)-2-amino-N-cyclopentylpropanamide (also known as L-Alanine cyclopentylamide) is a chiral amine intermediate commonly used in the synthesis of peptidomimetics and kinase inhibitors. Its chemical structure combines a basic primary amine with a non-polar cyclopentyl ring, necessitating specific handling protocols to prevent exposure and ensure safe disposal.[1]
Chemical & Physical Properties
| Property | Data / Description | Operational Implication |
| CAS Number | 1217767-70-8 | Use for waste manifest tracking. |
| Physical State | White to off-white solid (Powder) | Dust generation is a primary inhalation risk. |
| Functionality | Primary Amine / Amide | Basic pH potential; incompatible with strong acids/oxidizers. |
| Solubility | Soluble in organic solvents (DCM, MeOH) | Waste streams will likely be mixed organic solvents.[1] |
| Hazard Class | Irritant (Skin/Eye/Respiratory) | PPE Requirement: Nitrile gloves (min 0.11mm), N95/P100 respirator if handling open powder outside a hood.[1] |
The Logic of Causality: Why Specific Hazards Matter
As a Senior Application Scientist, I emphasize that "standard" disposal is insufficient for functionalized amines.[1] The primary amine group (
-
Risk: If disposed of in a container with acid chlorides or strong acids, it can undergo rapid, exothermic acylation or neutralization, potentially over-pressurizing the waste container.[1]
-
Mitigation: This compound must be segregated into Non-Halogenated Organic or Basic waste streams, never Acidic streams.[1]
Pre-Disposal: The Self-Validating Segregation System
To ensure safety, you must implement a Self-Validating Compatibility Check before the material leaves your bench. This prevents "blind dumping" which is the leading cause of satellite accumulation area (SAA) incidents.
Waste Stream Decision Matrix (DOT Visualization)
The following diagram outlines the logical flow for categorizing waste containing this compound.
Figure 1: Decision matrix for segregating amine-based intermediates. Note that halogenated solvents (like Dichloromethane) strictly dictate the waste stream classification over the solute itself.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Pure Compound)
Objective: Safely contain fine powder to prevent inhalation and environmental release.
-
Personal Protective Equipment (PPE): Don safety glasses, lab coat, and nitrile gloves.[1] If working outside a fume hood, wear an N95 respirator.[1]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a dedicated solid waste drum.
-
Double Bagging:
-
Place the solid material into a clear plastic zip-top bag.
-
Validation Step: Wipe the exterior of the bag with a damp tissue to remove static-clung dust. Dispose of the tissue in the same bag.
-
Seal the bag and place it inside a second clear bag (secondary containment).
-
-
Labeling: Affix a hazardous waste tag.
-
Transfer: Move to the Satellite Accumulation Area (SAA).
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Objective: Prevent exothermic reactions in the waste drum.
-
pH Verification (The Self-Validating Step):
-
Dip a pH strip into the waste solution.
-
Requirement: Ensure pH is between 6 and 10.
-
Correction: If highly acidic (pH < 4), slowly quench with saturated Sodium Bicarbonate (
) before disposal.[1] This prevents heat generation when mixing with other basic organic wastes.
-
-
Solvent Compatibility Check:
-
If the solvent is Dichloromethane (DCM) or Chloroform : Use the Halogenated Waste carboy.
-
If the solvent is Methanol, Ethanol, Ethyl Acetate, or DMSO : Use the Non-Halogenated/Combustible Waste carboy.[1]
-
-
Funneling: Use a grounded safety funnel with a lid to pour the waste. Close the latch immediately after pouring to prevent volatile emissions.
Emergency Procedures: Spill Management
In the event of a spill, immediate action prevents the spread of the chiral amine dust.[1]
| Scenario | Action Plan |
| Minor Solid Spill (<10g) | 1. Dampen: Cover with a wet paper towel to prevent dust lofting.2. Scoop: Use a dustpan or scoop to lift the wet material.3. Clean: Wipe surface with 10% ethanol/water. |
| Liquid Spill | 1. Absorb: Use vermiculite or universal absorbent pads.2. Neutralize: If the solvent is acidic, neutralize with sodium bicarbonate.3.[1] Dispose: Collect absorbent material as solid hazardous waste. |
| Skin Contact | Wash immediately with soap and copious water for 15 minutes. The lipophilic cyclopentyl group aids skin absorption; do not use solvents (like acetone) to wash skin, as this drives the chemical deeper.[1] |
Regulatory Compliance & RCRA Codes
While (2S)-2-amino-N-cyclopentylpropanamide is not explicitly P-listed or U-listed by specific CAS number, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on its characteristics and solvent mixtures.
-
Characteristic Waste:
-
Generator Status: Most research labs operate as "Small Quantity Generators" (SQG). You must ensure this material is incinerated at a permitted facility.
-
Drain Disposal: Strictly Prohibited. Organic amines are toxic to aquatic life and disrupt municipal water treatment bacteria.
References
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1] RCRA Regulations.[5] [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories: Best Practices for First- and Second-Year University Students. (General principles for organic amine handling). [Link]
-
PubChem. Compound Summary for L-Alanine (Analogue Reference). National Library of Medicine. (Used for physical property estimation of amino acid derivatives). [Link]
